molecular formula C15H15NO2S B562188 2-Benzyloxy-5-acetaminobenzenethiol-d5 CAS No. 1215607-50-3

2-Benzyloxy-5-acetaminobenzenethiol-d5

Cat. No.: B562188
CAS No.: 1215607-50-3
M. Wt: 278.381
InChI Key: RAEVGIDMILXZIH-GAWQYXMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Benzyloxy-5-acetaminobenzenethiol-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Benzyloxy-5-acetaminobenzenethiol-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-acetaminobenzenethiol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and study its effects on various biological systems.

Comparison with Similar Compounds

Similar compounds to 2-Benzyloxy-5-acetaminobenzenethiol-d5 include:

The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways.

Properties

IUPAC Name

2,2,2-trideuterio-N-(2,6-dideuterio-4-phenylmethoxy-3-sulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-11(17)16-13-7-8-14(15(19)9-13)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,16,17)/i1D3,7D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEVGIDMILXZIH-GAWQYXMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])S)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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